Dpp812-cho
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Overview
Description
DPP812-CHO, also known as 5,5’- (2,5-Bis (2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo [3,4-c]pyrrole-1,4-diyl)bis (thiophene-2-carbaldehyde), is a complex organic compound with the molecular formula C56H88N2O4S2 and a molecular weight of 917.44 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrrole core and thiophene-2-carbaldehyde groups.
Preparation Methods
The synthesis of DPP812-CHO involves the reaction of N-Formylpiperidine with 2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
DPP812-CHO undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
DPP812-CHO has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of high-performance polymer semiconductors, which are essential for organic field-effect transistors (OFETs) . In biology and medicine, this compound derivatives are being explored for their potential use in gene therapy as non-viral gene carriers . Additionally, this compound has applications in the development of organic photovoltaic materials and other advanced materials used in various industries .
Mechanism of Action
The mechanism of action of DPP812-CHO involves its interaction with specific molecular targets and pathways. For instance, in the context of gene therapy, this compound derivatives can facilitate the delivery of nucleic acids into cells by forming stable complexes with the genetic material. This process involves the binding of this compound to the cell membrane and subsequent internalization through endocytosis . The exact molecular targets and pathways involved may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
DPP812-CHO can be compared with other similar compounds, such as 2-Thiophenecarboxaldehyde and its derivatives . These compounds share structural similarities but differ in their specific functional groups and properties. This compound is unique due to its pyrrolo[3,4-c]pyrrole core and the presence of octyldodecyl side chains, which contribute to its distinct chemical and physical properties. Other similar compounds include 5,5’- (2,5-bis (2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo [3,4-c] pyrrole-1,4-diyl) bis (thiophene-2-aldehyde) and 5- (4- (4-formylthiophen-2-yl)-2,5-bis (2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo [3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde .
Properties
Molecular Formula |
C56H88N2O4S2 |
---|---|
Molecular Weight |
917.4 g/mol |
IUPAC Name |
5-[4-(5-formylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C56H88N2O4S2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)41-57-53(49-39-37-47(43-59)63-49)51-52(55(57)61)54(50-40-38-48(44-60)64-50)58(56(51)62)42-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-46H,5-36,41-42H2,1-4H3 |
InChI Key |
QSMYLECDZUUZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)C=O)C1=O)C4=CC=C(S4)C=O |
Origin of Product |
United States |
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